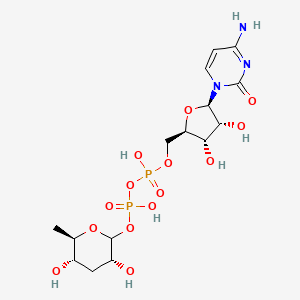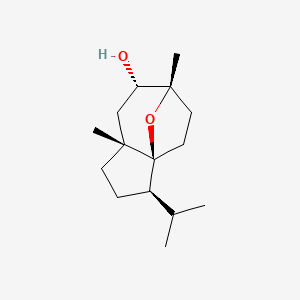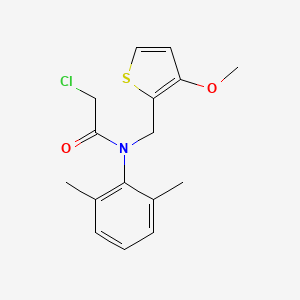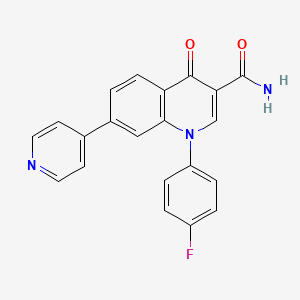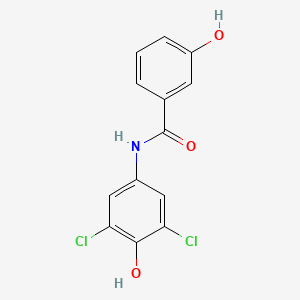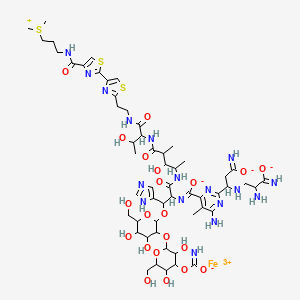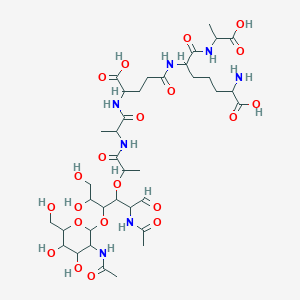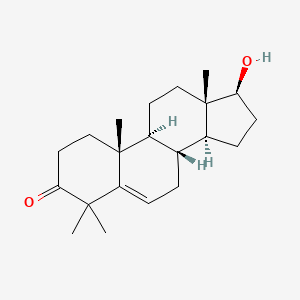
17beta-Hydroxy-4,4-dimethylandrost-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Hydroxy-4,4-dimethylandrost-5-en-3-one is a 3-oxo-Delta(5)-steroid.
Scientific Research Applications
Electrophilic Addition Reactions in Steroid Synthesis
Research by Ruddock and Reese (1999) explored the reactions of delta5-steroids, including compounds structurally related to 17beta-Hydroxy-4,4-dimethylandrost-5-en-3-one. They found that introducing different substituents near the delta5-bond significantly affects electrophilic addition reactions. This study contributes to understanding how modifications in steroid structures can influence their reactivity and potential for creating biologically active compounds (Ruddock & Reese, 1999).
Metabolism of Steroid Derivatives
Kohler et al. (2007) investigated the metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone, related to 17beta-Hydroxy-4,4-dimethylandrost-5-en-3-one. This study identified various metabolic products using gas chromatography-mass spectrometry, enhancing our understanding of steroid metabolism in humans (Kohler et al., 2007).
Synthesis and Inhibition Studies
Research by Numazawa and Yamada (1999) focused on synthesizing derivatives of aromatase inhibitors related to 17beta-Hydroxy-4,4-dimethylandrost-5-en-3-one. This synthesis led to the creation of potential metabolites, which are crucial for understanding the inhibition mechanisms of these compounds in biological systems (Numazawa & Yamada, 1999).
Stereoselective Synthesis of Steroidal Compounds
Wölfling et al. (2004) conducted research on the stereoselective synthesis of steroidal tetrahydrooxazin-2-ones, structurally related to 17beta-Hydroxy-4,4-dimethylandrost-5-en-3-one. This study aimed to create novel inhibitors of human 5α-reductase, demonstrating the application of these compounds in medicinal chemistry (Wölfling et al., 2004).
Radioimmunoassay and Steroid Analysis
Simpson and Wright (1977) developed a radioimmunoassay for 17beta-Hydroxyandrost-4-ene-3,11-dione, a compound related to 17beta-Hydroxy-4,4-dimethylandrost-5-en-3-one. This assay aids in measuring steroid levels in biological samples, contributing to our understanding of steroid distributions in various organisms (Simpson & Wright, 1977).
properties
CAS RN |
5062-44-2 |
|---|---|
Product Name |
17beta-Hydroxy-4,4-dimethylandrost-5-en-3-one |
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,4,10,13-tetramethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-19(2)16-7-5-13-14-6-8-18(23)21(14,4)11-9-15(13)20(16,3)12-10-17(19)22/h7,13-15,18,23H,5-6,8-12H2,1-4H3/t13-,14-,15-,18-,20+,21-/m0/s1 |
InChI Key |
YTYDBCHHXXGVEN-KUJXMBTLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CCC(=O)C4(C)C)C |
SMILES |
CC1(C(=O)CCC2(C1=CCC3C2CCC4(C3CCC4O)C)C)C |
Canonical SMILES |
CC1(C(=O)CCC2(C1=CCC3C2CCC4(C3CCC4O)C)C)C |
Other CAS RN |
5062-44-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




